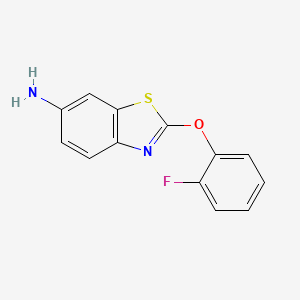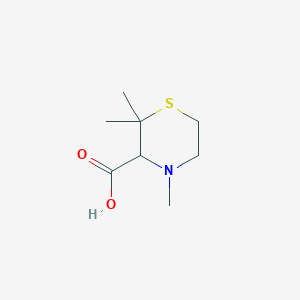![molecular formula C13H18BrNO2 B8359596 tert-butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate](/img/structure/B8359596.png)
tert-butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate: is an organic compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.16 g/mol . This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate typically involves the reaction of 4-(bromomethyl)-2-methylphenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include , , and .
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate is used as a building block for the synthesis of more complex molecules . It serves as a precursor for various functionalized compounds through substitution reactions .
Biology and Medicine: The compound is utilized in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic applications . It is also used in the study of enzyme inhibitors and receptor modulators .
Industry: In the agrochemical industry, this compound is employed in the synthesis of pesticides and herbicides . Its reactivity makes it a valuable intermediate for producing compounds with specific biological activities .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate involves its ability to act as an electrophile in substitution reactions . The bromine atom is a good leaving group, making the compound reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule .
Comparison with Similar Compounds
- tert-Butyl N-[4-(bromomethyl)phenyl]carbamate
- tert-Butyl N-[4-(bromomethyl)-2-chlorophenyl]carbamate
- tert-Butyl N-[4-(bromomethyl)-2-fluorophenyl]carbamate
Uniqueness: tert-Butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate is unique due to the presence of the methyl group at the 2-position of the phenyl ring . This structural feature can influence the compound’s reactivity and the types of reactions it undergoes . The methyl group can also affect the compound’s physical properties, such as solubility and boiling point .
Properties
Molecular Formula |
C13H18BrNO2 |
|---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
tert-butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate |
InChI |
InChI=1S/C13H18BrNO2/c1-9-7-10(8-14)5-6-11(9)15-12(16)17-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) |
InChI Key |
PFBBCTDKRPCSKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CBr)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-3-[(piperidin-4-yl)methyl]phenol](/img/structure/B8359517.png)
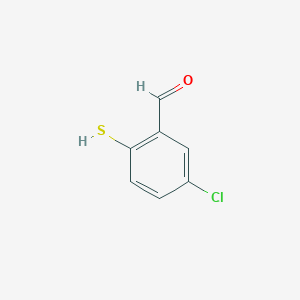
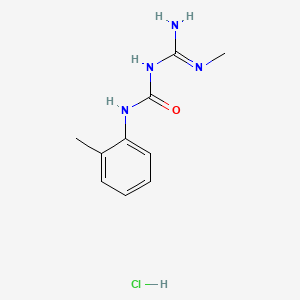
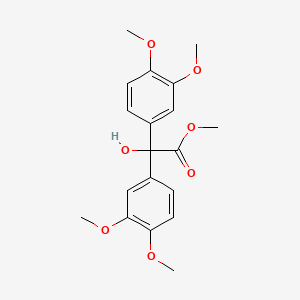
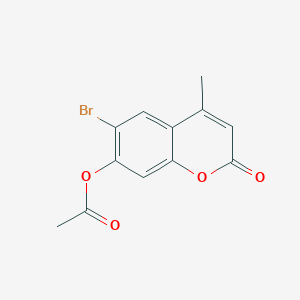
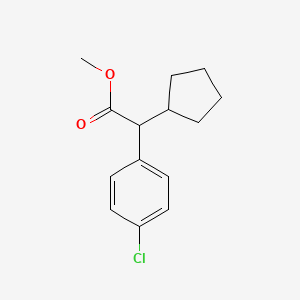
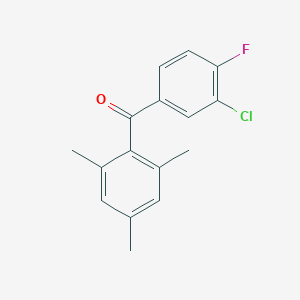
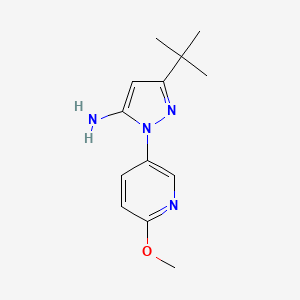
![1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]propan-2-ol](/img/structure/B8359577.png)
![Ethyl 2-[(3-cyanopyridin-2-yl)amino]propanoate](/img/structure/B8359578.png)
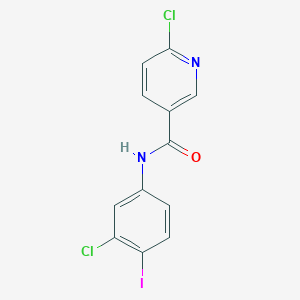
![2-[3-(4-Carbamimidoylphenyl)ureido]acetic acid ethyl ester](/img/structure/B8359589.png)
